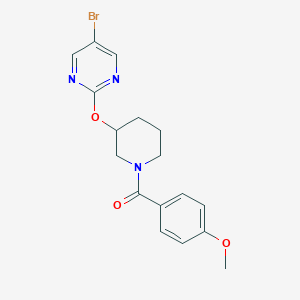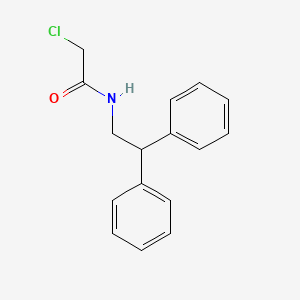
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-methoxyphenyl)methanone is a synthetic organic compound with potential applications in scientific research. This compound is also known as BPPM and has been studied for its potential use in the treatment of various diseases.
Wirkmechanismus
Target of Action
Compounds with similar structures have been shown to interact with various proteins and enzymes, influencing their function .
Mode of Action
The exact mode of action of this compound is not well-documented. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the bromopyrimidinyl and methoxyphenyl groups may enhance the compound’s ability to bind to its targets .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The presence of the piperidinyl and methoxyphenyl groups may influence its pharmacokinetic properties, potentially enhancing its absorption and distribution within the body .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels, including altering protein function, influencing gene expression, and affecting cell signaling pathways .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPPM in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, one limitation of using BPPM is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BPPM. One potential direction is the development of BPPM analogs with improved solubility and bioavailability. Another direction is the study of BPPM in combination with other drugs for the treatment of various diseases. Additionally, the potential use of BPPM in the treatment of other diseases, such as diabetes and cardiovascular disease, could be explored.
Synthesemethoden
The synthesis of BPPM involves the reaction of 5-bromopyrimidine-2-carboxylic acid with piperidin-4-one in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride to yield the final product. This method has been optimized to produce high yields of pure BPPM.
Wissenschaftliche Forschungsanwendungen
BPPM has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. BPPM has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-23-14-6-4-12(5-7-14)16(22)21-8-2-3-15(11-21)24-17-19-9-13(18)10-20-17/h4-7,9-10,15H,2-3,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGKGYSFKPGONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Methylpropan-2-yl)oxy]pyridin-2-amine](/img/structure/B2853811.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-3-yl)methanone](/img/structure/B2853812.png)
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2853813.png)
![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2853815.png)
![N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B2853817.png)

![ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2853822.png)
![2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2853824.png)
![4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2853825.png)
![1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2853827.png)
![3-[(2-chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2853828.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2853829.png)
![3-[7-(4-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide](/img/structure/B2853832.png)
![8-[4-(2-Furylcarbonyl)piperazinyl]-1,3-dimethyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2853833.png)